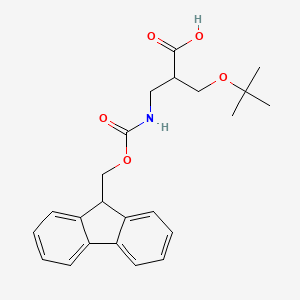

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid

説明

The compound "(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid" is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . The tert-butoxymethyl substituent at the β-position introduces steric bulk and enhances solubility in organic solvents, making it advantageous for synthetic applications.

特性

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(21(25)26)12-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPAKWBBCOPCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

(R)-3-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-(tert-ブトキシメチル)プロパン酸の合成は、通常、以下の手順を含みます。

Fmoc保護: 出発原料のアミノ基は、Fmoc基を使用して保護されます。これは、アミノ化合物をFmoc-Clと炭酸ナトリウムなどの塩基の存在下で反応させることで達成されます。

tert-ブチル保護: ヒドロキシル基は、イミダゾールの存在下でtert-ブチルジメチルシリルクロリド(TBDMS-Cl)を使用して保護されます。

カップリング反応: 保護されたアミノ酸は、次に、ジシクロヘキシルカルボジイミド(DCC)および4-ジメチルアミノピリジン(DMAP)などのカップリング試薬を使用して、所望のカルボン酸とカップリングされます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。自動ペプチド合成装置は、多くの場合、生産プロセスを合理化するために使用されます。

化学反応の分析

反応の種類

酸化: この化合物は、特にフルオレニル基で酸化反応を起こす可能性があります。

還元: 還元反応は、化合物に存在するカルボニル基を標的にすることができます。

置換: Fmoc基は、塩基性条件下で除去でき、アミノ基での置換反応を可能にします。

一般的な試薬と条件

酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。

置換: Fmoc脱保護のためのジメチルホルムアミド(DMF)中のピペリジン。

主要な生成物

酸化: フルオレノン誘導体。

還元: アルコール誘導体。

置換: 遊離アミノ酸またはペプチド。

科学的研究の応用

化学

化学において、(R)-3-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-(tert-ブトキシメチル)プロパン酸は、ペプチド合成で広く使用されています。Fmoc基は、鎖伸長中のアミノ基を保護し、望ましくない副反応を防ぎます。

生物学

生物学的研究では、この化合物は、酵素-基質相互作用、タンパク質-タンパク質相互作用、および受容体-リガンド結合を研究するためのペプチドやタンパク質の合成に使用されます。

医学

医学では、この化合物を使用して合成されたペプチドは、特にペプチドベースの治療薬やワクチンの設計における薬物開発に使用されます。

産業

産業では、この化合物は、医薬品、化粧品、および食品添加物用のペプチドの大規模合成に使用されます。

作用機序

類似化合物の比較

類似化合物

- (R)-3-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-ヒドロキシプロパン酸

- (R)-3-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-メチルプロパン酸

- (R)-3-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-エチルプロパン酸

独自性

(R)-3-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-2-(tert-ブトキシメチル)プロパン酸の独自性は、tert-ブトキシメチル基にあります。これは、類似の化合物と比較して、追加的な立体障害と安定性を提供します。これは、選択的な保護と脱保護が重要な複雑なペプチド合成で特に役立ちます。

類似化合物との比較

Steric and Solubility Effects

Reactivity and Stability

- Thiol-containing analogs (e.g., 3-mercapto and tert-butyldisulfanyl derivatives) are prone to oxidation, necessitating inert storage conditions (-20°C, dry) . In contrast, tert-butoxymethyl and tert-butylphenyl groups (e.g., ) improve stability under standard synthetic conditions.

Research Findings

- NMR Characterization: Analogs such as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((S)-3-(allyloxy)...propanoic acid () were confirmed via ¹H/¹³C NMR in DMSO-d₆, demonstrating typical Fmoc proton signals at δ 7.3–7.8 ppm .

- Synthetic Utility: describes Fmoc-protected amino acids as intermediates in gadolinium-based MRI contrast agents, highlighting their role in biomedical imaging .

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tert-butoxymethyl)propanoic acid is a compound that incorporates a fluorenyl group, which has been associated with various biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Fluorenyl Group : Known for its role in enhancing the biological activity of derivatives.

- Methoxycarbonyl and Tert-butoxymethyl Groups : These groups contribute to the stability and solubility of the compound.

The biological activity of this compound is likely influenced by its structural components, particularly the fluorenyl moiety. The fluorenyl group has been shown to interact with various biological targets, potentially modulating enzyme activities and influencing cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, such as fatty acid biosynthesis in Mycobacterium tuberculosis .

- Antimicrobial Activity : Fluorenone derivatives exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various bacterial strains .

- Antiproliferative Effects : Research indicates that fluorenone derivatives can act as topoisomerase inhibitors, affecting cancer cell proliferation .

Biological Activity Overview

1. Antimicrobial Efficacy

A study assessed the antimicrobial activity of fluorenone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the fluorenone structure enhanced antimicrobial efficacy, suggesting that similar modifications to this compound could yield potent antimicrobial agents .

2. Antiproliferative Activity

Research on a series of fluorenone derivatives revealed significant antiproliferative effects against various cancer cell lines. The introduction of specific side chains was found to improve activity, indicating that structural optimization could enhance the therapeutic potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。